molecular formula C19H25N9O4 B4347131 N-[2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTANECARBOHYDRAZIDE

N-[2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTANECARBOHYDRAZIDE

Cat. No.: B4347131
M. Wt: 443.5 g/mol
InChI Key: HEXQQUDKYGMLJX-UHFFFAOYSA-N
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Description

N’-[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]-3-(2H-tetrazol-2-yl)-1-adamantanecarbohydrazide is a complex organic compound that features a combination of pyrazole, tetrazole, and adamantane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]-3-(2H-tetrazol-2-yl)-1-adamantanecarbohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and tetrazole intermediates, followed by their coupling with the adamantane derivative.

    Preparation of Pyrazole Intermediate: The pyrazole intermediate can be synthesized by reacting 4-nitro-1H-pyrazole with 2-methyl-3-bromopropanoic acid under basic conditions.

    Preparation of Tetrazole Intermediate: The tetrazole intermediate is prepared by reacting sodium azide with a suitable nitrile compound under acidic conditions.

    Coupling Reaction: The final step involves coupling the pyrazole and tetrazole intermediates with 1-adamantanecarbohydrazide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]-3-(2H-tetrazol-2-yl)-1-adamantanecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group in the pyrazole ring can be oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can also be reduced to an amino group under hydrogenation conditions.

    Substitution: The hydrogen atoms in the adamantane moiety can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated adamantane derivatives.

Scientific Research Applications

N’-[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]-3-(2H-tetrazol-2-yl)-1-adamantanecarbohydrazide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of advanced materials with unique electronic or mechanical properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of N’-[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]-3-(2H-tetrazol-2-yl)-1-adamantanecarbohydrazide involves its interaction with specific molecular targets. The nitro group in the pyrazole ring can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The adamantane moiety may enhance the compound’s stability and facilitate its interaction with hydrophobic regions of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • **N’-[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]-3-(2H-tetrazol-2-yl)-1-adamantanecarbohydrazide shares structural similarities with other pyrazole and tetrazole derivatives, such as:
    • 4-nitro-1H-pyrazole
    • 2H-tetrazole
    • 1-adamantanecarbohydrazide

Uniqueness

  • The unique combination of pyrazole, tetrazole, and adamantane moieties in N’-[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]-3-(2H-tetrazol-2-yl)-1-adamantanecarbohydrazide imparts distinct chemical and biological properties that are not observed in its individual components or simpler derivatives.

Properties

IUPAC Name

N'-[2-methyl-3-(4-nitropyrazol-1-yl)propanoyl]-3-(tetrazol-2-yl)adamantane-1-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N9O4/c1-12(8-26-9-15(7-21-26)27(31)32)16(29)23-24-17(30)18-3-13-2-14(4-18)6-19(5-13,10-18)28-22-11-20-25-28/h7,9,11-14H,2-6,8,10H2,1H3,(H,23,29)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXQQUDKYGMLJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)NNC(=O)C23CC4CC(C2)CC(C4)(C3)N5N=CN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N9O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTANECARBOHYDRAZIDE
Reactant of Route 2
Reactant of Route 2
N-[2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTANECARBOHYDRAZIDE
Reactant of Route 3
Reactant of Route 3
N-[2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTANECARBOHYDRAZIDE
Reactant of Route 4
Reactant of Route 4
N-[2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTANECARBOHYDRAZIDE
Reactant of Route 5
N-[2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTANECARBOHYDRAZIDE
Reactant of Route 6
N-[2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTANECARBOHYDRAZIDE

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